2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane
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Overview
Description
2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane is an organic compound characterized by a cyclohexene ring fused to a dioxane ring with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with dioxane precursors in the presence of catalysts. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives and dioxane-containing molecules. Examples include:
- Cyclohex-3-en-1-ylmethanol
- 2-(Cyclohex-3-en-1-yl)propanoic acid
Uniqueness
What sets 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane apart is its unique combination of a cyclohexene ring and a dioxane ring with three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61920-34-1 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-yl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-9-10(2)14-13(15-11(9)3)12-7-5-4-6-8-12/h4-5,9-13H,6-8H2,1-3H3 |
InChI Key |
ZDRATOWRXBQGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)C2CCC=CC2)C |
Origin of Product |
United States |
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